![molecular formula C6H6N4O B2897045 6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 78666-77-0](/img/structure/B2897045.png)
6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Discovery and Therapeutic Applications
Discovery of PDE1 Inhibitors The research by Li et al. (2016) led to the development of 3-aminopyrazolo[3,4-d]pyrimidinones, which are potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are associated with the treatment of cognitive impairment linked to various neurodegenerative and neuropsychiatric diseases. The study concluded with the identification of a promising clinical candidate, (6aR,9aS)-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-(2H)-one phosphate (ITI-214), which exhibited excellent efficacy in vivo and is currently in Phase I clinical development for treating cognitive deficits and other CNS and non-CNS disorders Li et al., 2016.
Multitargeted Receptor Tyrosine Kinase Inhibitors Frey et al. (2008) discovered that 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors are potent inhibitors of a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These inhibitors, like compound 34a, demonstrated efficacy in the estradiol-induced murine uterine edema (UE) model and showed potent inhibitory activity both enzymatically and cellularly Frey et al., 2008.
Hepatitis C Virus Inhibition A novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative was identified as a potent hepatitis C virus (HCV) inhibitor by Hwang et al. (2012). A series of 7-APPs was synthesized and evaluated for their inhibitory activity against HCV in different cell culture systems, highlighting the potential therapeutic application of these compounds in treating HCV Hwang et al., 2012.
Antiproliferative Activity and Src Phosphorylation Inhibition Schenone et al. (2004) synthesized new 4-aminopyrazolo[3,4-d]pyrimidines with various substituents that demonstrated antiproliferative activity toward A431 cells and inhibited Src phosphorylation. These compounds induced apoptotic cell death, with one compound being a better inhibitor of Src phosphorylation than the reference compound PP2 Schenone et al., 2004.
Chemical Synthesis and Mechanistic Studies
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Abdelriheem et al. (2017) detailed the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, 1,3,4-thiadiazoles, and pyridine derivatives containing 1,2,3-triazole moiety. These compounds exhibited antitrypanosomal activity and added to the understanding of the chemical properties and potential applications of these compounds Abdelriheem et al., 2017.
One-Pot Acid-Promoted Synthesis Tseng et al. (2019) developed a convenient and efficient one-pot acid-promoted synthesis method for 6-aminopyrazolo[3,4-d]pyrimidines. This method involves key steps like deprotection, imination, heterocyclization, and aromatization, showcasing an advanced approach to synthesizing these compounds Tseng et al., 2019.
Synthesis from Difluoroboron Chelates Dorokhov et al. (2007) introduced a method for synthesizing derivatives of 6H-pyrazolo[1,5-c]pyrimidine-7-thione and 7-aminopyrazolo[1,5-c]pyrimidine from difluoroboron chelate complexes. This method adds to the chemical repertoire for synthesizing and modifying the chemical structure of these compounds Dorokhov et al., 2007.
特性
IUPAC Name |
6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-8-5-1-2-9-10(5)6(4)11/h1-3,9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHVYNKPYOEURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)
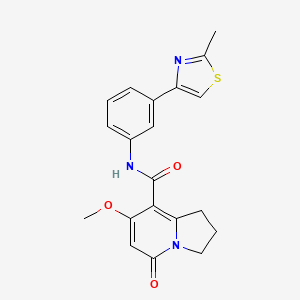
![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)
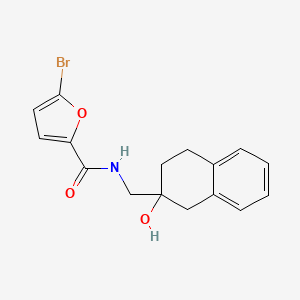
![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)
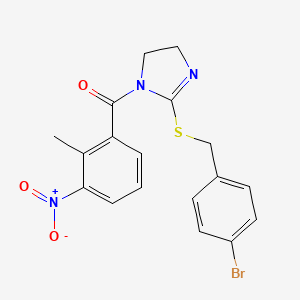
![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)
![6-ethyl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2896980.png)
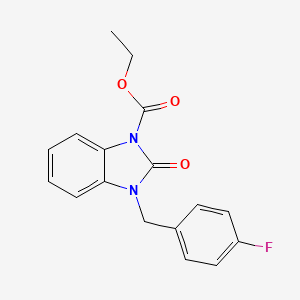
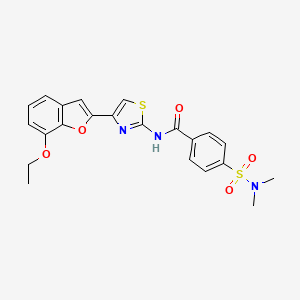
![5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896984.png)
![ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate](/img/structure/B2896985.png)